molecular formula C13H15N3O2 B2745520 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 934156-43-1

1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2745520
CAS No.: 934156-43-1
M. Wt: 245.282
InChI Key: GARVQEXMFKOXRF-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound serves as a critical precursor for the synthesis of novel 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, which have been developed as potent and selective human peroxisome proliferator-activated receptor alpha (PPARα) agonists . These agonists are structurally distinct from traditional fibrate drugs and have demonstrated efficacy in reducing elevated plasma triglyceride levels in preclinical models, highlighting their potential for researching metabolic diseases . Furthermore, the pyrazolopyridine core is a privileged structure in antiviral research. Analogous compounds within this chemical class have been identified as potent and broad-spectrum inhibitors of non-polio enteroviruses, including EV-D68, EV-A71, and CVB3 . These inhibitors represent a promising avenue for developing therapeutics against pathogens associated with severe respiratory, neurological, and cardiac conditions . As a versatile building block, this carboxylic acid is essential for researchers exploring structure-activity relationships and optimizing bioactive molecules for a range of therapeutic targets.

Properties

IUPAC Name

1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-6-10(13(17)18)11-7-14-16(12(11)15-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARVQEXMFKOXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through a cyclization process, forming the pyrazolopyridine core.

Industrial Production Methods

Industrial production methods for 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Characteristics

Medicinal Chemistry

1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been investigated for its role as a scaffold in the development of tyrosine kinase inhibitors (TKIs). TKIs are crucial for treating various cancers due to their ability to inhibit specific enzymes involved in tumor growth and proliferation. The compound's structural diversity allows for modifications that enhance its efficacy and selectivity against different kinase targets .

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, studies have shown that compounds within this class can modulate pathways involved in inflammation and pain signaling, making them potential candidates for developing new therapeutic agents .

Drug Discovery

The versatility of this compound in drug discovery is highlighted by its inclusion in libraries of compounds screened for biological activity. Its unique structure allows researchers to explore various substitution patterns that can lead to novel pharmacological profiles. The compound has been included in high-throughput screening assays to identify new leads for drug development targeting specific diseases .

Synthesis and Catalysis

The synthesis of this compound can be achieved through various synthetic routes, including multicomponent reactions and cyclization methods. Its synthesis often utilizes catalysts that promote the formation of the pyrazole ring while allowing for functional group modifications that enhance biological activity .

Case Study 1: Tyrosine Kinase Inhibitors Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel TKIs based on the pyrazolo[3,4-b]pyridine scaffold. The researchers modified the core structure of this compound to enhance binding affinity to specific kinase targets. The resulting compounds showed promising results in preclinical models of cancer, demonstrating significant tumor growth inhibition compared to existing therapies .

Case Study 2: Anti-inflammatory Agents

Another investigation focused on the anti-inflammatory properties of derivatives derived from this compound. In vitro studies indicated that these compounds effectively reduced pro-inflammatory cytokine production in macrophages, suggesting their potential as therapeutic agents for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular formulas, and key properties of the target compound and its analogs:

Compound Name Position 1 Substituent Position 6 Substituent Molecular Formula Molar Mass (g/mol) Notable Properties References
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentyl Methyl C₁₃H₁₅N₃O₂ 245.28 pKa: 1.12; Predicted density: 1.44 g/cm³
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Butyl Cyclopropyl C₁₅H₂₀N₃O₂ 281.34 -
1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentyl Thien-2-yl C₁₆H₁₅N₃O₂S 313.38 Discontinued commercial availability
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Ethyl Phenyl C₁₅H₁₃N₃O₂ 267.28 Soluble in chloroform, methanol, DMSO
1-(Butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Butan-2-yl Methyl C₁₂H₁₅N₃O₂ 245.27 SMILES: CCC(C)N1C2=NC(=CC(=C2C=N1)C(=O)O)C
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl Cyclopropyl C₁₇H₁₃ClFN₃O₂ 363.76 Chlorine substitution enhances reactivity

Structural and Functional Insights

  • Butyl/Ethyl: Smaller alkyl chains may reduce steric hindrance, improving solubility (e.g., ethyl analog in ).
  • Position 6 Substituents: Methyl (target): Minimal steric impact, favoring metabolic stability. Phenyl/Thienyl: Aromatic groups () may enhance interactions with hydrophobic protein pockets.

Biological Activity

1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 934156-43-1) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2} with a molecular weight of 245.28 g/mol. The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
CAS Number934156-43-1
StructureChemical Structure

Antiviral Activity

Research indicates that compounds with a pyrazolo-pyridine structure can exhibit antiviral properties. For instance, studies have shown that derivatives can inhibit the activity of various viral proteins, making them potential candidates for antiviral drug development. Specifically, the compound has been evaluated for its inhibitory effects on AAK1 (AP2-associated kinase 1), which plays a critical role in the life cycle of viruses such as dengue virus .

Inhibition of Protein Interactions

In vitro studies have demonstrated that this compound can inhibit protein-protein interactions essential for viral replication. For example, it has been shown to disrupt the interaction between DCN1 and UBE2M in biochemical assays, which is crucial for neddylation processes involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo-pyridine scaffold can enhance biological activity. For instance, varying substituents at different positions on the ring system has led to compounds with improved potency against specific targets. The SAR analysis helps in understanding how structural changes can influence the efficacy and selectivity of these compounds .

Study on Antiviral Efficacy

A notable study explored the antiviral efficacy of several pyrazolo derivatives against dengue virus. The results indicated that certain analogs exhibited significant IC50 values in the low micromolar range, suggesting strong antiviral activity. The study emphasized the importance of functional groups on the pyrazolo ring in determining biological activity .

Evaluation of Metabolic Stability

Another research effort focused on assessing the metabolic stability and solubility profiles of this compound. The findings revealed that this compound displayed favorable pharmacokinetic properties, making it a viable candidate for further development in drug formulation .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

  • Methodology : A multi-step synthesis is typically employed:

Core Formation : Use a Combes-type reaction between acyl pyruvates and electron-rich amino heterocycles to construct the pyrazolo[3,4-b]pyridine core .

Substituent Introduction : Introduce the cyclopentyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the N1 position.

Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .

  • Validation : Monitor reactions via TLC and HPLC, and confirm purity (>95%) using reversed-phase chromatography .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology :

  • Solubility : Use polar aprotic solvents (DMSO or DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or adjust pH to deprotonate the carboxylic acid group (pH > 4.5) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze via HPLC-UV. Protect from light and moisture during storage .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopentyl (δ ~1.5–2.5 ppm, multiplet) and methyl (δ ~2.3 ppm, singlet) substituents .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How to resolve regioisomeric impurities during cyclopentyl group introduction?

  • Methodology :

  • Analytical Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/iPrOH) to distinguish regioisomers .
  • Crystallography : Obtain single crystals via slow evaporation (MeOH/H2_2O) and analyze X-ray diffraction data to confirm regiochemistry .
  • Computational Modeling : Compare DFT-calculated 1H^1H-NMR shifts of isomers with experimental data .

Q. What strategies improve yield in multi-component pyrazolo[3,4-b]pyridine synthesis?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 min) and improve yield (15–20% increase) by optimizing microwave power (150–200 W) .
  • Catalyst Screening : Test Pd(OAc)2_2/XPhos for cross-coupling steps, which enhances selectivity for the cyclopentyl group .
  • Table : Comparison of Catalytic Systems
CatalystSolventTemp (°C)Yield (%)Reference
Pd(OAc)2_2Toluene11078
CuI/ProlineDMF10065

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology :

Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl or aryl groups) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Data Analysis : Correlate IC50_{50} values with steric/electronic parameters (e.g., Hammett constants) .

Data Contradictions and Resolution

  • vs. 5 : While reports mp = 185–186.5°C for a related compound, the target compound’s melting point may vary due to cyclopentyl steric effects. Use DSC to confirm experimental mp .
  • vs. 21 : X-ray data in suggests planar pyridine rings, whereas microwave synthesis () may induce conformational strain. Perform variable-temperature NMR to assess dynamic effects .

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